Product packaging for Bis[(4-fluorophenyl)methyl]stannanone(Cat. No.:CAS No. 845659-63-4)

Bis[(4-fluorophenyl)methyl]stannanone

Cat. No.: B14182365
CAS No.: 845659-63-4
M. Wt: 352.95 g/mol
InChI Key: OINUKNSOGDTLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis[(4-fluorophenyl)methyl]stannanone is a specialized organotin compound offered for advanced chemical research and development. As a stannanone derivative featuring fluorinated aromatic groups, it serves as a potential intermediate for exploring new catalytic processes and synthesizing novel functional materials. Related chemical structures incorporating the bis(4-fluorophenyl)methyl moiety are recognized for their utility in pharmaceutical development, particularly in probing neurological targets such as the dopamine transporter (DAT) , and as critical building blocks for high-performance polymers . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, as no specific safety or handling data is currently available for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12F2OSn B14182365 Bis[(4-fluorophenyl)methyl]stannanone CAS No. 845659-63-4

Properties

CAS No.

845659-63-4

Molecular Formula

C14H12F2OSn

Molecular Weight

352.95 g/mol

IUPAC Name

bis[(4-fluorophenyl)methyl]-oxotin

InChI

InChI=1S/2C7H6F.O.Sn/c2*1-6-2-4-7(8)5-3-6;;/h2*2-5H,1H2;;

InChI Key

OINUKNSOGDTLSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[Sn](=O)CC2=CC=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies for Bis 4 Fluorophenyl Methyl Stannanone and Analogous Organotin Oxo Compounds

Direct Synthetic Routes to Bis[(4-fluorophenyl)methyl]stannanone

Direct synthesis of a monomeric stannanone like this compound is a significant synthetic challenge. The high reactivity of the Sn=O double bond often leads to the formation of more stable dimeric (distannoxane) or oligomeric structures. However, hypothetical direct routes can be postulated based on fundamental organotin reactions.

Direct Reaction Strategies Involving Fluorinated Precursors

A primary approach to synthesizing this compound would involve the use of appropriate fluorinated precursors. A plausible, albeit challenging, strategy would be the controlled hydrolysis of a corresponding diorganotin dihalide, Bis[(4-fluorophenyl)methyl]tin dichloride. This precursor could potentially be synthesized via a Grignard reaction between a (4-fluorophenyl)methyl magnesium halide and tin tetrachloride (SnCl4), followed by redistribution reactions to obtain the desired di-substituted tin halide. wikipedia.org

The subsequent hydrolysis of Bis[(4-fluorophenyl)methyl]tin dichloride would need to be meticulously controlled to favor the formation of the monomeric stannanone over oligomeric species. This might involve the use of sterically hindered bases or specific reaction conditions to kinetically trap the monomeric product.

Another potential strategy involves the direct reaction of metallic tin with (4-fluorophenyl)methyl halides. rjpbcs.com While direct synthesis methods are known for producing organotin halides, their extension to the direct formation of stannanones is not established and would likely require significant methodological development. rjpbcs.com

The incorporation of fluorine into the organic substituents can influence the electronic properties and reactivity of the tin center, potentially impacting the stability of the stannanone. springernature.com The synthesis of fluorinated organic scaffolds often employs nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated arenes, a strategy that could be adapted for the synthesis of the necessary precursors. nih.govresearchgate.net

Considerations for Achieving Monomeric Stannanone Formation

The isolation of monomeric stannanones is a formidable task due to their high propensity to dimerize or oligomerize into thermodynamically more stable distannoxanes or larger tin-oxo clusters. The key to stabilizing the monomeric form lies in kinetic and/or thermodynamic stabilization.

Kinetic stabilization can be achieved by introducing bulky substituents on the tin atom. These bulky groups sterically hinder the approach of another stannanone molecule, thus preventing dimerization. For this compound, the (4-fluorophenyl)methyl groups may not provide sufficient steric bulk to isolate the monomeric form under normal conditions.

Thermodynamic stabilization can be achieved through electronic effects or by coordination with a Lewis acid or base. The electron-withdrawing nature of the fluorine atoms in the phenyl rings could influence the electrophilicity of the tin center and the nucleophilicity of the oxygen atom, thereby affecting the stability of the Sn=O bond.

Table 1: Factors Influencing Monomeric Stannanone Formation
Stabilization StrategyDescriptionApplicability to this compound
Kinetic (Steric Hindrance)Utilizing bulky organic groups on the tin atom to physically prevent intermolecular interactions.The (4-fluorophenyl)methyl group may offer limited steric protection. Larger substituents would likely be more effective.
Thermodynamic (Electronic Effects)Modifying the electronic environment of the Sn=O bond through electron-donating or -withdrawing substituents.The 4-fluoro substituent provides an inductive electron-withdrawing effect, which could modulate the reactivity of the stannanone.
Thermodynamic (Coordination)Stabilization of the monomeric stannanone through the formation of an adduct with a Lewis acid or base.This approach is a general strategy and could potentially be applied by introducing appropriate Lewis acidic or basic sites in the molecule or the reaction medium.

Advanced Approaches for Organostannanone Synthesis

Given the challenges in direct synthesis, advanced methodologies offer alternative pathways to organostannanones and their derivatives.

Oxidation Reactions of Diaryl/Dialkylstannylenes

A promising advanced approach involves the oxidation of the corresponding diaryl- or dialkylstannylene, a tin(II) species. Stannylenes are divalent tin compounds analogous to carbenes. The oxidation of a stannylene, such as Bis[(4-fluorophenyl)methyl]stannylene, with a suitable oxidizing agent could yield the desired stannanone.

The generation of the stannylene precursor is a critical step. These reactive species are often stabilized by bulky ligands. The subsequent oxidation must be carried out under controlled conditions to prevent over-oxidation or side reactions.

Novel Ligand-Mediated Synthesis of Stannanone Derivatives

Ligand design plays a crucial role in modern organometallic synthesis. uobabylon.edu.iq The use of specifically designed ligands can facilitate the formation and stabilization of reactive species like stannanones. These ligands can influence the coordination environment of the tin atom, thereby controlling its reactivity. nih.gov

For instance, a ligand with a pendant donor arm could intramolecularly coordinate to the tin center, stabilizing the monomeric stannanone. Such ligand-mediated approaches have been successful in the synthesis of other reactive main group compounds.

Green Synthesis Strategies for Atomically Precise Tin-Oxo Clusters

In recent years, there has been a significant shift towards more environmentally friendly and sustainable chemical processes. nih.govresearchgate.net Green synthesis strategies for tin-oxo clusters, which are structurally related to oligomerized stannanones, offer valuable insights into the environmentally benign production of tin-based nanomaterials and molecular clusters. nih.govresearchgate.netnih.gov

These methods often utilize less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. For example, the use of plant extracts or other biological entities as reducing and capping agents in the synthesis of tin oxide nanoparticles has been reported. nih.govnih.gov Another green approach involves the direct use of inorganic tin salts like SnCl4 as precursors, avoiding toxic organotin reagents. chinesechemsoc.org

While these methods are typically employed for the synthesis of inorganic tin oxides or extended clusters, the principles of green chemistry could be adapted for the synthesis of molecular organotin oxo compounds. This might involve the use of biocatalysis, microwave-assisted synthesis, or reactions in aqueous media to reduce the environmental impact of the synthetic process. orientjchem.org

Table 2: Comparison of Synthetic Strategies
MethodologyPrecursorsKey ChallengesPotential Advantages
Direct HydrolysisBis[(4-fluorophenyl)methyl]tin dihalideControl of oligomerization, isolation of monomer.Potentially straightforward, atom-economical.
Stannylene OxidationBis[(4-fluorophenyl)methyl]stannyleneSynthesis and handling of reactive stannylene precursor.Offers a stepwise approach to the Sn=O bond formation.
Ligand-Mediated SynthesisOrganotin precursors with tailored ligandsDesign and synthesis of effective ligands.Can provide kinetic and thermodynamic stabilization.
Green Synthesis ApproachesInorganic tin salts, biomass-derived reagentsAdaptation for molecular, organometallic targets.Reduced environmental impact, use of renewable resources. google.com

Condensation and Hydrolysis Pathways for Organotin Oxides and Hydroxides

The synthesis of organotin oxo compounds, including distannoxanes and organotin oxides, is fundamentally reliant on hydrolysis and subsequent condensation reactions of organotin precursors. These pathways are crucial for the formation of the Sn-O-Sn linkage, which is the characteristic feature of these compounds. The most common precursors for these syntheses are organotin halides and alkoxides.

The initial step in the formation of an organotin oxide from an organotin halide is hydrolysis. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, to neutralize the resulting hydrohalic acid. rjpbcs.com The hydrolysis of a diorganotin dihalide, for instance, initially leads to the formation of a diorganotin dihydroxide. However, these dihydroxides are often unstable and readily undergo intermolecular condensation, eliminating a molecule of water to form a stannoxane. gelest.com

This process can be represented by the following general reactions:

R₂SnX₂ + 2OH⁻ → R₂Sn(OH)₂ + 2X⁻

n[R₂Sn(OH)₂] → (R₂SnO)n + nH₂O

Diorganotin oxides, such as this compound, are typically polymeric solids that are insoluble in most solvents, which is a consequence of the strong intermolecular Sn-O interactions. rjpbcs.com

An alternative to the hydrolysis of organotin halides is the hydrolysis and condensation of organotin alkoxides. While this method is also effective, the control of hydrolysis and condensation rates can be challenging. dtic.mil The reaction proceeds via the substitution of alkoxy groups with hydroxyl groups, followed by condensation to form the stannoxane linkage.

The table below summarizes the common precursors and general reaction types for the synthesis of organotin oxides.

Precursor TypeGeneral ReactionProduct Type
Diorganotin Dihalide (R₂SnX₂)Base-catalyzed hydrolysis followed by condensationDiorganotin Oxide [(R₂SnO)n]
Triorganotin Halide (R₃SnX)Base-catalyzed hydrolysis followed by condensationDistannoxane [(R₃Sn)₂O]
Organotin Alkoxide [RₙSn(OR')₄₋ₙ]Hydrolysis and condensationOrganotin Oxide/Hydroxide

Detailed studies on the hydrolysis and condensation of monobutyltin (B1198712) chloride have provided insights into the complex series of elementary steps involved. nih.gov These include nucleophilic attack by hydroxyl ions or water molecules on the tin center, protonation of ligands, heterolysis of Sn-ligand bonds, and dimerization reactions. nih.gov While this research focuses on a monoorganotin compound, the fundamental steps are analogous for diorganotin species. The initial hydrolysis is believed to form intermediate hydroxo complexes, which then undergo condensation to form dimers and eventually larger oligomeric or polymeric structures.

The structure of the final organotin oxide can be influenced by the nature of the organic substituents (R groups) on the tin atom. Bulky organic groups can sterically hinder the formation of extended polymeric structures, sometimes leading to the isolation of discrete oligomeric clusters.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Probes for Molecular Structure Elucidation

NMR spectroscopy is an essential tool for characterizing the structure of organometallic compounds like Bis[(4-fluorophenyl)methyl]stannanone in solution. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can provide a comprehensive picture of the molecular framework.

Proton NMR spectroscopy would be used to determine the structure and environment of the organic ligands attached to the tin atom. For the bis[(4-fluorophenyl)methyl] moiety, one would expect to observe signals corresponding to the methylene (B1212753) protons (-CH₂-) and the protons on the fluorophenyl rings. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the presence and connectivity of these groups. For instance, in related bis(4-fluorophenyl)methyl derivatives, the methine proton (if present) typically appears as a singlet. nih.gov The aromatic protons would likely appear as multiplets in the aromatic region of the spectrum. nih.gov

Table 1: Expected ¹H NMR Data for this compound

Functional Group Expected Chemical Shift (δ, ppm) Multiplicity
-CH₂- Varies Singlet or AB quartet

Note: This table is predictive and not based on experimental data for the target compound.

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. This technique would be used to confirm the number of different carbon environments and to identify the resonances for the methylene carbons, the ipso-carbon attached to the tin, and the various carbons of the fluorophenyl rings. In similar structures, the carbon atoms of the fluorophenyl group show characteristic chemical shifts. nih.gov

Table 2: Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
-CH₂- Varies
Aromatic C-F ~160 - 165 (with C-F coupling)
Aromatic C-H ~115 - 135

Note: This table is predictive and not based on experimental data for the target compound.

Fluorine-19 NMR is a highly sensitive technique that would provide specific information about the fluorine atoms in the 4-fluorophenyl groups. A single signal would be expected if the two (4-fluorophenyl)methyl groups are chemically equivalent. The chemical shift of this signal would be indicative of the electronic environment around the fluorine nucleus.

Table 3: Expected ¹⁹F NMR Data for this compound

Fluorine Environment Expected Chemical Shift (δ, ppm)

Note: This table is predictive and not based on experimental data for the target compound.

Table 4: Expected ¹¹⁹Sn NMR Data for this compound

Tin Environment Expected Chemical Shift (δ, ppm)

Note: This table is predictive and not based on experimental data for the target compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, key vibrational bands would be expected for the C-H stretching and bending of the methylene and aromatic groups, the C-F stretching, and the Sn-C and Sn=O bonds. The position of the Sn=O stretching frequency would be particularly informative about the nature and strength of the tin-oxygen bond.

Table 5: Expected Key IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-H stretch ~3000 - 3100
Aliphatic C-H stretch ~2850 - 3000
C=C aromatic stretch ~1500 - 1600
C-F stretch ~1200 - 1250
Sn=O stretch Varies (typically lower than C=O)

Note: This table is predictive and not based on experimental data for the target compound.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining transitions between different energy levels.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the 4-fluorophenyl group. The organotin moiety itself does not typically absorb in the 200-800 nm range.

The spectrum is expected to show absorptions characteristic of substituted benzene (B151609) rings, arising from π → π* electronic transitions. Fluorine substitution on the phenyl ring typically results in absorption maxima (λmax) around 260-270 nm. researchgate.net The presence of two such groups attached to the tin center is unlikely to cause a major shift in these transitions, as the tin atom and methylene bridge separate the two aromatic systems, preventing significant electronic conjugation between them. The absorption intensity would be expected to be roughly double that of a compound with a single (4-fluorophenyl)methyl group.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for probing the local geometric and electronic structure of the tin atoms. nih.govdesy.dewikipedia.org By tuning the X-ray energy to the Sn LIII-edge or K-edge, one can obtain a spectrum that is sensitive to the oxidation state, coordination number, and identity of the neighboring atoms.

The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum would confirm the +4 oxidation state of the tin atom, typical for organotin(IV) oxides. acs.org The precise energy and shape of the absorption edge are sensitive to the coordination geometry around the tin atom, allowing differentiation between tetrahedral, trigonal bipyramidal, or octahedral environments, which can depend on whether the stannanone exists as a monomer, dimer, or higher-order aggregate. acs.orgmalvernpanalytical.com

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the bond distances and coordination numbers. Analysis of the EXAFS oscillations would allow for the precise determination of the Sn-O and Sn-C bond lengths and the number of oxygen and carbon atoms in the immediate vicinity of the tin atom.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathways

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and study its fragmentation. youtube.comrsc.org For a compound like this compound, which may exist as aggregates, ESI-MS is particularly useful for observing non-covalent oligomers in the gas phase.

The analysis would likely reveal a protonated molecular ion [M+H]⁺ or adducts with sodium [M+Na]⁺. Given tin's distinctive isotopic pattern (it has ten stable isotopes), the molecular ion region would show a characteristic cluster of peaks, confirming the presence of a single tin atom in the detected ion. If the compound exists as a dimer, [(R₂SnO)₂+H]⁺, an isotopic cluster at a higher mass-to-charge ratio (m/z) would be observed.

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways. Common fragmentation patterns for such organotin compounds include the sequential loss of the organic ligands. A primary fragmentation would likely be the cleavage of a tin-carbon bond to lose a 4-fluorobenzyl radical (C₇H₆F), leading to a fragment ion [R-Sn-O]⁺.

Table 3: Predicted Key Ions in ESI-MS of this compound (R = (4-fluorophenyl)methyl)

Predicted m/z (for ¹²⁰Sn)Ion Formula
353.0[R₂SnO + H]⁺ (Monomer)
375.0[R₂SnO + Na]⁺ (Monomer)
244.0[RSnO]⁺ (Loss of one R group)
705.0[(R₂SnO)₂ + H]⁺ (Dimer)
Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of many organotin compounds, including stannanones, can be challenging due to their polarity and potential for thermal degradation. Analysis of compounds like this compound would likely require a derivatization step to increase volatility and thermal stability. Common derivatization methods for organotins include ethylation or pentylation, which convert the polar stannanone into a more volatile tetraorganotin species suitable for GC analysis. The subsequent mass spectrum would provide a characteristic fragmentation pattern, allowing for structural confirmation and identification of the parent compound. To date, no specific GC-MS studies detailing retention times or mass fragmentation patterns for derivatized this compound have been published.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry offers a significant advantage over GC-MS for the analysis of less volatile and thermally labile compounds, as it often eliminates the need for derivatization. An LC-MS method, likely employing a C18 reversed-phase column, could be developed to separate this compound from impurities. sciex.com Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques, coupled with a mass spectrometer (such as a quadrupole or time-of-flight analyzer) to detect the protonated molecule or other characteristic adducts. This would confirm the molecular weight and provide structural information. Despite its suitability, specific LC-MS analytical methods or data for this compound are not available in the scientific literature.

Mössbauer Spectroscopy for Tin Oxidation States and Local Environment

¹¹⁹Sn Mössbauer spectroscopy is a highly specific technique for probing the oxidation state and coordination environment of the tin atom. bsmiab.orgresearchgate.net The key parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). For an organotin(IV) compound like a stannanone, the isomer shift would be expected to fall within a characteristic range, confirming the +4 oxidation state of the tin center. researchgate.net The quadrupole splitting value provides insight into the symmetry of the electron environment around the tin nucleus. A non-zero ΔE_Q would indicate a distorted coordination geometry from a perfect tetrahedral or octahedral symmetry, which is typical for such compounds. bsmiab.org While Mössbauer spectroscopy is a powerful tool for organotin chemistry, no published spectra or parameters for this compound exist.

Diffraction Techniques for Solid-State Architectures

X-ray Diffraction (XRD) for Bulk Material Phase Identification and Crystallinity

Powder X-ray diffraction (XRD) is used to analyze the bulk crystalline properties of a solid sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase, allowing for its identification and an assessment of its purity. The sharpness and intensity of the diffraction peaks would also provide information about the degree of crystallinity of the bulk sample of this compound. Currently, there is no reference XRD pattern for this compound in crystallographic databases.

Surface-Sensitive and Microscopic Characterization Methods

Information regarding the surface morphology, composition, and microstructure of this compound is not available. Characterization techniques such as Scanning Electron Microscopy (SEM) for imaging surface topography, Energy-Dispersive X-ray Spectroscopy (EDX) for elemental analysis of the surface, and Atomic Force Microscopy (AFM) for high-resolution surface imaging have not been applied to this specific compound according to published literature.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While XPS would be an ideal method to probe the surface of this compound—providing invaluable data on the tin, carbon, oxygen, and fluorine environments—no such studies have been reported.

Consequently, there is no available data to populate a table of binding energies or atomic concentrations for the constituent elements of this compound. Research in this area would be necessary to elucidate the surface chemistry and bonding arrangements of this organotin compound.

Atomic Force Microscopy (AFM) for Thin Film Morphology and Thickness

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can be used to image, measure, and manipulate matter at the nanoscale. For a compound like this compound, AFM would be instrumental in characterizing the morphology, roughness, and thickness of its thin films, which is crucial for applications in electronics and coatings.

Despite the potential insights that AFM could offer, the scientific literature does not currently contain any studies on the thin film properties of this compound. Therefore, no data on its surface topography, domain structures, or film thickness is available. Future research employing AFM would be required to understand the nanoscale physical properties of this material.

Theoretical and Computational Investigations of Bis 4 Fluorophenyl Methyl Stannanone

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Energetics

No specific Density Functional Theory (DFT) studies detailing the optimized molecular geometry and energetics of Bis[(4-fluorophenyl)methyl]stannanone have been identified in the surveyed literature. While DFT is a common method for investigating organometallic structures, its application to this specific compound has not been documented in available scientific papers.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

There are no published analyses of the Frontier Molecular Orbitals (HOMO-LUMO) or related reactivity descriptors for this compound. Such studies are crucial for understanding the electronic properties and reactivity of a molecule, but this information is not available for the specified compound.

Computational Insights into the Nature of the Sn=O Double Bond

Computational studies providing insights into the nature of the tin-oxygen (Sn=O) double bond in this compound are not present in the accessible scientific literature. The characterization of such bonds is a significant area of theoretical chemistry, but this specific molecule has not been the subject of such a reported investigation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulations have been published that focus on the conformational analysis or intermolecular interactions of this compound. This type of computational study would provide valuable information on the dynamic behavior of the molecule, which is currently unavailable.

Computational Modeling of Reaction Pathways and Transition States

The scientific literature lacks any computational modeling of reaction pathways or the identification of transition states involving this compound. These studies are essential for understanding the mechanisms of reactions in which this compound might participate.

Structure-Property Relationship Studies Through Computational Chemistry

There are no dedicated structure-property relationship studies for this compound that have been conducted and published using computational chemistry methods. Such research would be instrumental in predicting the physical and chemical properties of this compound based on its molecular structure.

Chemical Reactivity and Mechanistic Pathways

Intrinsic Reactivity of Stannanones and Organotin Oxo Bonds

The tin-oxygen double bond in stannanones is not a true pπ-pπ double bond as seen in ketones. Instead, it is highly polarized and reactive, often described as a zwitterionic R₂Sn⁺-O⁻ species. This inherent polarity governs much of its reactivity, particularly its sensitivity and tendency to form more stable tin-oxygen single bonds.

Sensitivity to Atmospheric Conditions and Moisture

Organotin compounds, in general, exhibit varying stability in the presence of air and moisture. gelest.com Stannanones, specifically, are highly sensitive to atmospheric conditions. The polarized Sn=O bond is a prime target for nucleophilic attack by water molecules present in the atmosphere. This high reactivity is a general characteristic of organotin oxides and related species, which readily interact with water. This sensitivity means that Bis[(4-fluorophenyl)methyl]stannanone is likely unstable under ambient atmospheric conditions and would require handling in an inert, dry environment to prevent rapid decomposition.

Furthermore, the reaction of organotin compounds with molecular oxygen can promote the formation of active radicals through the homolytic cleavage of Sn-C bonds. This oxidative instability contributes to their degradation under normal atmospheric conditions.

Dimerization and Oligomerization Phenomena

A key characteristic of stannanones is their pronounced tendency to undergo dimerization and oligomerization. Monomeric stannanones (R₂Sn=O) are typically transient species. They rapidly associate to form cyclic dimers, known as tetraorganodistannoxanes, or larger oligomeric and polymeric structures. This process is driven by the thermodynamic favorability of replacing the high-energy Sn=O double bond with two more stable Sn-O single bonds.

For this compound, this process would lead to the formation of a cyclic dimer, tetrakis[(4-fluorophenyl)methyl]-1,3,2,4-dioxadistannetane.

Table 1: General Dimerization Pathway of a Stannanone

Reactant (Monomer) Product (Dimer) Driving Force

This dimerization can continue, leading to the formation of ladder-like or cage-like oligomeric structures, especially in the solid state. The exact structure of the resulting oligomer can be influenced by the steric bulk of the organic substituents on the tin atom.

Hydrolysis Reactions and Formation of Stannanediols

In the presence of a stoichiometric amount of water, stannanones undergo hydrolysis. This reaction involves the addition of a water molecule across the Sn=O bond. The oxygen atom of water attacks the electrophilic tin center, while a proton is transferred to the stannanone oxygen. This results in the formation of a diorganotinhydroxyde, more commonly known as a stannanediol (R₂Sn(OH)₂).

For the subject compound, the reaction is as follows: (4-FC₆H₄CH₂)₂Sn=O + H₂O → (4-FC₆H₄CH₂)₂Sn(OH)₂

These resulting stannanediols are themselves important intermediates. They can undergo condensation reactions, eliminating water to form the very same distannoxanes and oligomers that result from direct stannanone dimerization, highlighting the interconnectedness of these reactivity pathways.

Photochemical Reactivity and Radiation-Induced Transformations

Organotin compounds are known to degrade under the influence of sunlight or artificial UV radiation. nih.gov This photochemical reactivity provides a significant pathway for their environmental degradation. The primary mechanism involves the absorption of photons, leading to the excitation of the molecule and subsequent bond cleavage.

Photolysis Mechanisms and Degradation Pathways

The photolysis of organotin compounds typically proceeds through a stepwise dealkylation or dearylation process. nih.gov Upon irradiation with UV light, the molecule absorbs energy, promoting it to an excited state. This excited species is unstable and dissipates the excess energy by breaking its weakest bonds, which are often the tin-carbon bonds.

For a diaryltin compound like this compound, the expected degradation pathway would involve the sequential loss of the (4-fluorophenyl)methyl groups. This generates radical intermediates and progressively more inorganic tin species.

A generalized degradation pathway, based on known organotin photolysis, is presented below:

Table 2: Postulated Photolytic Degradation Pathway

Starting Compound Intermediate 1 Intermediate 2 Final Product (inorganic)
R₂SnO [R•] + [•Sn(R)O] [R•] + [•Sn(O)•] Inorganic Tin Oxides

This pathway ultimately leads to the formation of less toxic inorganic tin compounds.

Role of Tin-Carbon Bond Cleavage in Photoreactions

The cleavage of the tin-carbon bond is the central event in the photochemical degradation of organotin compounds. The Sn-C bond is weaker than a C-C or C-H bond, making it susceptible to cleavage upon electronic excitation. gelest.com The process is generally considered to be a homolytic cleavage, where the bonding electrons are distributed evenly between the tin and carbon atoms, generating a tin-centered radical and a carbon-centered organic radical.

Reaction: R₂Sn=O + hν → [R₂Sn=O]* → R• + [R(O)Sn]•

The aryl groups on tin are cleaved more readily than alkyl groups. gelest.comresearchgate.net The organic radicals generated, such as the (4-fluorophenyl)methyl radical, can then participate in a variety of secondary reactions, including hydrogen abstraction from solvent molecules or reaction with oxygen. The tin-containing radical species continues to degrade, losing its remaining organic group until inorganic tin oxides are formed. This fundamental Sn-C bond cleavage is the rate-determining step in the photolytic breakdown of compounds like this compound. thinkindiaquarterly.org

Influence of Counterions and Ligands on Photoreactivity

The photoreactivity of organotin compounds, including diarylstannanones, is significantly influenced by the nature of the ligands and counterions associated with the tin center. While specific studies on the photoreactivity of this compound are not available, the behavior of analogous organotin compounds provides valuable insights. The coordination environment around the tin atom plays a crucial role in determining the excited-state properties and subsequent reaction pathways.

Ligands can affect photoreactivity in several ways:

Stabilization of Reactive Intermediates: Ligands can stabilize or destabilize reactive intermediates, such as radicals or ionic species, that are formed upon photoexcitation. For instance, bulky ligands can sterically hinder certain reaction pathways, while electron-donating or -withdrawing ligands can electronically influence the reactivity of the tin center.

Provision of New Reaction Pathways: The ligand itself can be photoactive or can introduce new reaction pathways that are not accessible to the parent organotin compound. For example, a ligand with a cleavable bond could undergo homolytic or heterolytic cleavage upon photoexcitation of the organotin complex.

Counterions, particularly in the case of cationic organotin species, can also play a significant role. The nature of the counterion can influence the solubility of the compound in different solvents, which in turn can affect the photoreaction kinetics. Furthermore, the counterion can interact with the excited state of the organotin compound, potentially leading to quenching of the excited state or facilitating specific reaction channels.

Research on various organotin complexes has shown that they can act as effective photostabilizers for polymers. In this role, ligands attached to the organotin compound can absorb and dissipate UV radiation, thereby protecting the polymer from degradation.

Organotin Compound Reactivity in Specific Chemical Environments

Addition Reactions with Unsaturated Substrates (e.g., CO2, SO2, Isocyanates)

Organotin oxides and related stannanones are known to undergo addition reactions with a variety of unsaturated substrates, including carbon dioxide (CO2), sulfur dioxide (SO2), and isocyanates. These reactions are of interest for the synthesis of new organotin carboxylates, sulfonates, and carbamates, respectively.

The general mechanism for these reactions involves the nucleophilic attack of the oxygen atom of the stannanone onto the electrophilic carbon or sulfur atom of the unsaturated substrate. The reactivity of the stannanone in these addition reactions is influenced by the organic groups attached to the tin atom. Electron-withdrawing groups, such as the 4-fluorophenyl group in this compound, are expected to decrease the nucleophilicity of the stannanone oxygen, potentially requiring more forcing reaction conditions compared to stannanones with electron-donating alkyl groups.

Table 1: Representative Addition Reactions of Organotin Oxides with Unsaturated Substrates

Organotin Oxide/StannanoneUnsaturated SubstrateProduct Type
Bis(tributyltin) oxideCarbon Dioxide (CO2)Tributyltin carbonate
Dibutyltin oxidePhenyl isocyanateDibutyltin N-phenylcarbamate
Bis(triphenyltin) oxideSulfur Dioxide (SO2)Triphenyltin sulfite

This table presents examples from general organotin chemistry to illustrate the types of addition reactions that are possible.

Electrophilic and Nucleophilic Substitution Reactions at the Tin Center

The tin center in organotin compounds is susceptible to both electrophilic and nucleophilic attack, leading to substitution reactions. The large size of the tin atom and the availability of low-lying 5d orbitals allow for the expansion of its coordination number beyond four, facilitating associative mechanisms for substitution.

Electrophilic Substitution:

Electrophilic cleavage of the carbon-tin bond is a common reaction for organotin compounds. This typically occurs with strong electrophiles such as halogens, mineral acids, and metal halides. In the context of this compound, the aryl-tin bond is generally more susceptible to cleavage than an alkyl-tin bond. The reaction proceeds via an electrophilic attack on the carbon atom of the C-Sn bond, often through a cyclic transition state.

Nucleophilic Substitution:

The tin atom in stannanones is electrophilic and can be attacked by nucleophiles. These reactions can lead to the displacement of one or more of the organic groups or the oxygen atom, depending on the nature of the nucleophile and the reaction conditions. The presence of electronegative substituents on the organic groups, such as the fluorine atoms in the 4-fluorophenyl groups, can increase the electrophilicity of the tin center, making it more susceptible to nucleophilic attack.

Ligand substitution reactions are a common type of nucleophilic substitution at the tin center. In these reactions, a ligand already coordinated to the tin atom is replaced by another ligand. This process is fundamental to the synthesis of a wide variety of organotin complexes with different properties and applications. The coordination number of tin can increase during these reactions, forming hypercoordinated intermediates or products.

Table 2: Examples of Substitution Reactions at the Tin Center in Organotin Compounds

Organotin Compound TypeReagentReaction TypeGeneral Product
Tetraorganotin (R4Sn)Halogen (X2)Electrophilic SubstitutionR3SnX + RX
Triorganotin Halide (R3SnX)Hydroxide (B78521) (OH-)Nucleophilic SubstitutionR3SnOH + X-
Diorganotin Dihalide (R2SnX2)Lewis Base (L)Nucleophilic Addition/SubstitutionR2SnX2(L)n

This table provides generalized examples of substitution reactions that are characteristic of organotin compounds.

Advances in Catalysis Research

Organotin compounds have long been recognized for their catalytic activity in a range of chemical transformations. The unique electronic and structural features of the tin atom, combined with the versatility of its coordination chemistry, make these compounds effective catalysts.

Electrocatalytic Carbon Dioxide Reduction Reaction (CO2RR) using Tin-Oxo Clusters

While specific research on this compound in electrocatalytic CO2 reduction is not extensively documented, the broader class of tin-oxo clusters is being explored for this application. The fundamental principle lies in the ability of tin centers to act as active sites for the electrochemical conversion of CO2 into valuable chemical feedstocks, such as formic acid and carbon monoxide. Researchers are investigating how the structure and composition of these clusters influence the efficiency and selectivity of the CO2RR. The arrangement of tin and oxygen atoms in the cluster can affect the binding of CO2 molecules and the energetics of the subsequent reduction steps.

Organotin Compounds as Catalysts in Organic Transformations

Organotin compounds are versatile catalysts for a variety of organic reactions, including esterification, polymerization, hydrogenation, and oxidation.

Esterification: Organotin compounds, particularly dialkyltin oxides and carboxylates, are effective catalysts for esterification and transesterification reactions. Their catalytic activity is attributed to the Lewis acidity of the tin center, which activates the carbonyl group of the carboxylic acid or ester, facilitating nucleophilic attack by the alcohol.

Polymerization: In the realm of polymer chemistry, organotin compounds are widely used as catalysts for the formation of polyurethanes, polyesters, and silicones. For instance, in the synthesis of polyurethanes, organotin catalysts promote the reaction between isocyanates and polyols.

Hydrogenation and Oxidation: Certain organotin compounds have shown catalytic activity in hydrogenation and oxidation reactions. For example, organotin hydrides can act as radical-based reducing agents. In oxidation reactions, organotin complexes can facilitate the oxidation of various substrates. Recent studies have demonstrated the potential of organotin carboxylate complexes as effective catalysts for the oxidation of catechols to the corresponding o-benzoquinones under mild conditions preprints.org. The catalytic activity is influenced by the structural and chemical properties of the organotin complexes preprints.org.

Innovations in Materials Science

The unique properties of organotin oxo systems have led to significant advancements in materials science, particularly in the development of advanced photolithography techniques.

Development of Extreme Ultraviolet (EUV) Photolithography Resists

Organotin-based materials are at the forefront of research into next-generation photoresists for extreme ultraviolet (EUV) lithography, a critical technology for manufacturing smaller and more powerful microchips. Organotin oxo clusters, in particular, have shown great promise due to their high absorption cross-sections for EUV radiation. researchgate.netgoogle.com Tin atoms are highly effective at absorbing EUV photons, which leads to improved sensitivity of the photoresist material. escholarship.org This high absorption allows for the use of thinner resist films, which is crucial for achieving high-resolution patterning without pattern collapse. researchgate.net

PropertyAdvantage for EUV Photoresists
High EUV AbsorptionEnhanced sensitivity and reduced required dosage.
High Etch ResistanceEnables the use of thinner films, improving resolution. researchgate.net
Small Molecular SizeContributes to lower line edge roughness (LER). researchgate.net

Mechanistic Studies of Photoreaction in EUV Photoresists

The primary photoreaction mechanism in organotin-based EUV photoresists involves the cleavage of the tin-carbon (Sn-C) bond upon exposure to EUV radiation. escholarship.orgnih.gov This bond cleavage can be triggered by either electron attachment or ionization. escholarship.org Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating these mechanisms. escholarship.org Research has shown that the local coordination chemistry of the tin atoms within the cluster influences their reactivity towards ionization and electron attachment. escholarship.org The loss of organic ligands from the tin-oxo core upon irradiation leads to a change in the solubility of the exposed regions of the photoresist, enabling the transfer of the desired pattern.

Enhancement of Photosensitivity and Stability in Inorganic Photoresists

Efforts to enhance the performance of organotin-based photoresists focus on improving their photosensitivity and stability. The counteranions associated with cationic tin-oxo cages can play a significant role in the photolithographic reaction mechanism. nih.gov For instance, the choice of counteranion can influence whether the resist behaves as a positive-tone or negative-tone material. nih.gov Bulky and reactive anions can absorb a substantial fraction of the incident EUV radiation and participate in the subsequent chemical changes. nih.gov The development of highly pure organotin precursor compounds is also crucial for depositing high-purity tin oxide films, which are essential for advanced lithographic techniques. google.com

Research on this compound Remains Undisclosed in Publicly Available Literature

Despite a thorough search of scientific databases and scholarly articles, no specific research findings on the chemical compound this compound and its applications in optoelectronics, sensors, or advanced organic synthesis are publicly available. The inquiry into its potential semiconducting behavior, its role as a precursor in carbon-carbon bond formation, and its application in dehalogenation reactions did not yield any direct studies focused on this particular organotin stannanone.

Scientific literature contains extensive research on the broader class of organotin compounds, detailing their versatile applications. However, the specific properties and reactivity of this compound have not been documented in the accessible scientific domain.

General information on related fields of study is summarized below, but it is important to note that this information does not directly pertain to this compound.

4 Potential in Optoelectronic Devices and Sensors (Research Perspective on Semiconducting Behavior)

While there is no specific information on the semiconducting properties of this compound, research into other organotin compounds and organotin oxo clusters has indicated their potential in optoelectronics. The electronic properties of organotin compounds can be tuned by altering the organic substituents attached to the tin atom. This tunability is a key characteristic for the development of novel semiconductor materials for use in devices such as organic light-emitting diodes (OLEDs) and sensors. The investigation into the semiconducting behavior of such compounds is an active area of research, though specific data for the requested compound is absent.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Tailored Stannanone Architectures

The synthesis of well-defined stannanone structures remains a significant challenge in organotin chemistry due to their tendency to form oligomeric or polymeric stannoxanes. Future research will prioritize the development of synthetic routes that provide precise control over the molecular architecture of Bis[(4-fluorophenyl)methyl]stannanone.

Key research objectives will include:

Steric and Electronic Stabilization: Investigating the use of bulky or electronically stabilizing ligands to prevent oligomerization and isolate monomeric or well-defined oligomeric stannanones. The (4-fluorophenyl)methyl groups themselves contribute to this, but further modifications could be explored.

Precursor Design: Developing novel organotin precursors that can be converted to the target stannanone under mild conditions, preserving the core structure. This could involve the controlled hydrolysis of diorganotin dihalides or the oxidation of corresponding stannylenes. rjpbcs.comlupinepublishers.com

Lewis Acid/Base Stabilization: A recent successful approach for isolating a monomeric stannanone involved stabilization with a Lewis acid (SnCl₂). chemrxiv.org Future strategies could explore a range of Lewis acids and bases to form stable adducts of this compound, allowing for its isolation and detailed characterization.

Synthetic ApproachPrecursor ExamplePotential Advantages
Controlled HydrolysisBis[(4-fluorophenyl)methyl]tin dichlorideDirect route, potential for kinetic control
Stannylene OxidationBis[(4-fluorophenyl)methyl]stannyleneAccess to monomeric species under anhydrous conditions
Lewis Acid Adduct FormationReaction with SnCl₂ or other Lewis acidsIsolation of stable, characterizable monomeric stannanones

Development of this compound-Based Materials with Tunable Properties

The unique properties anticipated for this compound make it a promising candidate for advanced materials. Its incorporation into polymers or its use as a precursor for inorganic materials could lead to applications in diverse fields. Organotin compounds are already used as PVC stabilizers and catalysts in polymer production. wikipedia.orgafirm-group.com

Future research will likely focus on:

Polymer Additives: Investigating its efficacy as a heat stabilizer or flame retardant in polymers like PVC. The fluorine content could enhance these properties.

Precursors for Thin Films: Utilizing chemical vapor deposition (CVD) or sol-gel processes with this compound as a single-source precursor to generate fluorine-doped tin oxide (FTO) thin films. FTO is a transparent conducting material crucial for solar cells and touch screens.

Hybrid Organic-Inorganic Materials: Synthesizing hybrid materials by incorporating the stannanone into silica (B1680970) or polymer matrices. The properties of these materials, such as refractive index, thermal stability, and gas permeability, could be tuned by varying the concentration of the stannanone component.

In-depth Mechanistic Investigations of Complex Reactivity Pathways

A fundamental understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. The Sn=O bond in stannanones is highly polarized and reactive, and its interactions with various substrates need to be systematically studied.

Emerging research avenues include:

Kinetic Studies: Performing kinetic analyses of its reactions, such as insertions into polar bonds or cycloaddition reactions. This will help quantify its reactivity compared to other organometallic compounds.

Trapping of Reactive Intermediates: Designing experiments to trap and characterize transient species formed during its reactions. This could provide direct evidence for proposed mechanistic pathways.

Isotope Labeling Studies: Using isotopes (e.g., ¹⁸O) to trace the fate of atoms during complex transformations, providing unambiguous mechanistic insights.

Automated Reaction Pathway Discovery: Employing accelerated ab initio molecular dynamics and network analysis tools to automatically map out energetically favorable reaction pathways without prior experimental data, which can reveal unexpected reactivity. nih.gov

Expansion of Catalytic Applications in Sustainable Chemical Processes

Organotin compounds have long been used as catalysts in industrial processes such as the formation of polyurethanes and the vulcanization of silicones. wikipedia.orggelest.com The development of this compound could lead to new catalytic systems with enhanced activity and selectivity, particularly in the realm of sustainable chemistry.

Key areas for future catalytic research include:

Transesterification and Esterification: Evaluating its performance as a catalyst for producing biofuels (biodiesel) and biolubricants through the transesterification of triglycerides. rsc.org The Lewis acidic tin center is key to this reactivity.

Biomass Conversion: Exploring its use in the catalytic conversion of biomass-derived platform molecules into value-added chemicals and materials, reducing reliance on fossil fuels. researchgate.net

CO₂ Utilization: Investigating its potential to catalyze the reaction of carbon dioxide with epoxides to form cyclic carbonates, which are valuable as green solvents and electrolyte components in batteries.

Catalytic ProcessSubstratesProductsSustainability Aspect
TransesterificationTriglycerides, AlcoholsBiodiesel, GlycerolUse of renewable feedstocks
EsterificationCarboxylic Acids, AlcoholsEsters, WaterHigh atom economy
CO₂ FixationCarbon Dioxide, EpoxidesCyclic CarbonatesUtilization of a greenhouse gas

Integration with Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A comprehensive characterization of this compound requires the application of a suite of advanced analytical and computational tools. These techniques will provide detailed insights into its electronic structure, molecular dynamics, and solid-state arrangement.

Advanced Spectroscopy:

¹¹⁹Sn NMR Spectroscopy: This technique is paramount for studying organotin compounds, providing direct information about the coordination environment and electronic state of the tin atom. rjpbcs.com

Solid-State NMR: To characterize the structure of any oligomeric or polymeric forms of the stannanone in the solid state.

X-ray Diffraction (XRD): Single-crystal XRD will be essential to definitively determine its molecular structure, while powder XRD can characterize crystalline materials derived from it. researchgate.net

Mass Spectrometry: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can help identify oligomeric species in solution.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations will be used to predict its geometry, vibrational frequencies, and electronic properties. This can help elucidate the nature of the Sn=O bond and rationalize its reactivity. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the stannanone in different environments (e.g., in solution or within a polymer matrix), providing insights into its dynamic properties and interactions.

Quantitative Structure-Activity Relationship (QSAR): If used in biological or catalytic applications, QSAR models can be developed to correlate structural features with observed activity, guiding the design of more effective next-generation compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.